methyl 4-[(1R)-1-hydroxyethyl]benzoate
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Overview
Description
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . It is a benzoate ester derivative, characterized by the presence of a hydroxyethyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(1R)-1-hydroxyethyl]benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-[(1R)-1-hydroxyethyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1R)-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: 4-[(1R)-1-carboxyethyl]benzoic acid.
Reduction: 4-[(1R)-1-hydroxyethyl]benzyl alcohol.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(1R)-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.
Ethyl 4-[(1R)-1-hydroxyethyl]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-[(1S)-1-hydroxyethyl]benzoate: Stereoisomer with different spatial arrangement of the hydroxyethyl group.
Uniqueness
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-[(1R)-1-hydroxyethyl]benzoate, a compound with the molecular formula C10H12O3 and a molecular weight of approximately 180.20 g/mol, has garnered attention in scientific research for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant studies that highlight its biological significance.
The compound is characterized by a benzoate structure with a hydroxyl group attached to the ethyl side chain. It appears as a clear, colorless to yellow viscous liquid with a density of 1.137g/cm3 and a boiling point ranging from 148 to 152 °C at 1 mmHg .
Property | Value |
---|---|
CAS Number | 84851-56-9 |
Molecular Formula | C10H12O3 |
Molecular Weight | 180.20 g/mol |
Density | 1.137g/cm3 |
Boiling Point | 148-152 °C (1 mmHg) |
Flash Point | >93 °C |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyethyl group can form hydrogen bonds, influencing the compound's reactivity and binding affinity to various enzymes and receptors .
Potential Interactions:
- Enzymatic Activity : The compound may act as a substrate or inhibitor in enzymatic pathways, modulating metabolic processes .
- Cellular Signaling : Its structural characteristics enable it to influence signal transduction pathways, potentially affecting cellular responses .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest its efficacy against various microbial strains, making it a candidate for further exploration in antimicrobial drug development .
- Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation, which is critical in treating chronic inflammatory diseases .
Study on Antimicrobial Activity
A study conducted by researchers explored the antimicrobial effects of this compound against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.
Investigation of Anti-inflammatory Effects
In another study focused on inflammatory models, this compound demonstrated a marked reduction in pro-inflammatory cytokines. This finding supports its role as a potential therapeutic agent for conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound | Key Differences |
---|---|
Methyl 4-hydroxybenzoate | Lacks the hydroxyethyl group; different reactivity |
Ethyl 4-[(1R)-1-hydroxyethyl]benzoate | Ethyl ester instead of methyl; altered pharmacokinetics |
Methyl 4-[(1S)-1-hydroxyethyl]benzoate | Stereoisomer with different spatial arrangement |
Properties
IUPAC Name |
methyl 4-[(1R)-1-hydroxyethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLTAULVFFCNL-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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